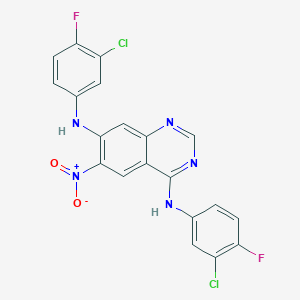

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine

Description

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine is a quinazoline derivative characterized by a nitro group at position 6 and two 3-chloro-4-fluorophenyl substituents at positions 4 and 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula |

C20H11Cl2F2N5O2 |

|---|---|

Molecular Weight |

462.2 g/mol |

IUPAC Name |

4-N,7-N-bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine |

InChI |

InChI=1S/C20H11Cl2F2N5O2/c21-13-5-10(1-3-15(13)23)27-18-8-17-12(7-19(18)29(30)31)20(26-9-25-17)28-11-2-4-16(24)14(22)6-11/h1-9,27H,(H,25,26,28) |

InChI Key |

ATSAJTOUVQLICI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-])Cl)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 7-Fluoro-6-nitro-4-halogenated Quinazoline Intermediate

The quinazoline core bearing nitro and fluoro substituents is first synthesized, often starting from 7-fluoroquinazolin-4(3H)-one. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures (~373 K) for about 1 hour, yielding 7-fluoro-6-nitroquinazolin-4(3H)-one as a crystalline intermediate suitable for further reactions.

Subsequently, the 4-hydroxyl group of the quinazolinone is converted to a halogen (chlorine or bromine) using halogenating reagents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), typically at temperatures ranging from 80°C up to 200°C, depending on the scale and conditions. This step produces the 7-fluoro-6-nitro-4-halogenated quinazoline intermediate.

Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline

The key step to introduce the bis(3-chloro-4-fluorophenyl) groups involves reacting the 7-fluoro-6-nitro-4-halogenated quinazoline with 3-chloro-4-fluoroaniline. This reaction is typically conducted in a non-protic solvent such as toluene or acetonitrile, with triethylamine as a base to scavenge the released acid, at moderate temperatures (40–90°C) for 1 to 24 hours depending on scale and conditions.

Industrial scale synthesis reports indicate:

- Charging the quinazoline intermediate into toluene with triethylamine at room temperature

- Addition of phosphorus oxychloride dropwise followed by heating at 80–90°C for 6 hours (for halogenation)

- Cooling to 40–50°C, then adding 3-chloro-4-fluoroaniline portionwise and stirring for 1 hour

- Post-reaction workup by cooling, centrifugation, and drying to obtain crude product

- Purification by methanol treatment with triethylamine to adjust pH to 7–8, heating at 50–60°C for 2 hours, followed by isolation of the pure compound

Reduction and Further Functionalization (If Applicable)

For the preparation of diamine derivatives such as N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine, reduction of nitro groups or further substitution at the quinazoline ring may be required. Reduction is commonly performed using tin(II) chloride dihydrate in suitable solvents at temperatures from 0°C to 100°C, preferably 40–60°C, for 30 minutes to 24 hours. The reaction progress can be monitored by TLC, HPLC, or NMR.

Post-reaction, the product is isolated by filtration and purified. The reduction step is critical for introducing amino groups at positions 4 and 7 on the quinazoline ring, enabling the formation of the diamine derivative.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Reduction | SnCl2·2H2O, solvent, 40-60°C, 0.5-24 h | Diamine derivative | Monitored by TLC/HPLC/NMR; filtration post-reaction |

Summary Table of Preparation Conditions

Research Findings and Considerations

- The substitution reaction of halogenated quinazoline with 3-chloro-4-fluoroaniline proceeds efficiently under mild heating and base conditions, yielding high purity products suitable for pharmaceutical applications.

- The halogenation step using phosphorus oxychloride is critical and must be carefully controlled to avoid decomposition or side reactions; temperature and reaction time optimization are essential for yield maximization.

- Reduction of nitro groups to amines using tin(II) chloride is a well-established method, with reaction conditions adaptable to scale and purity requirements.

- Analytical monitoring by TLC, HPLC, and NMR is recommended at each stage to ensure reaction completeness and product integrity.

- Industrial scale synthesis has been demonstrated with yields exceeding 90% purity after purification, indicating the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorinated and fluorinated phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the phenyl rings .

Scientific Research Applications

Anticancer Activity

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine has shown promising results in inhibiting cancer cell lines. Its structural characteristics facilitate effective binding to specific proteins and enzymes involved in cancer progression. Research indicates that this compound can inhibit certain kinases, which are critical in the signaling pathways that promote cancer cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Alzheimer's Disease Research

In the context of neurodegenerative diseases such as Alzheimer's Disease, heterocyclic compounds like this compound are being explored for their potential to inhibit enzymes involved in amyloid plaque formation. This could lead to breakthroughs in therapeutic strategies aimed at mitigating cognitive decline associated with Alzheimer's .

Enzyme Inhibition Studies

This compound has been utilized in biochemical studies to explore its interactions with various biological macromolecules. The compound's ability to bind effectively to specific enzymes is critical for understanding its mechanism of action. For instance:

- Kinase Inhibition : Assays have demonstrated that this compound can inhibit specific kinases involved in cellular signaling pathways related to cancer progression.

- Cholinesterase Inhibition : Given its structural similarities to known cholinesterase inhibitors, research is ongoing to assess its efficacy in modulating cholinergic activity, which is vital for treating Alzheimer's Disease .

Mechanism of Action

The mechanism of action of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Analogues and Functional Group Variations

Key structural analogues include:

Key Observations :

- Nitro Group (Target) vs. This may influence binding affinity in enzymatic pockets or alter metabolic stability.

- Halogenation: All compounds feature 3-chloro-4-fluorophenyl groups, which improve lipophilicity and membrane permeability. However, the target’s bis-halogenated aryl configuration may increase steric hindrance compared to mono-substituted analogues.

- Amine vs. Piperidine : The target retains primary amines at positions 4 and 7, while replaces one amine with a piperidine ring, likely altering solubility and hydrogen-bonding capacity.

Biological Activity

N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine is a synthetic compound belonging to the quinazoline family. Its unique structure, characterized by two 3-chloro-4-fluorophenyl groups and a nitro group at the 6-position, contributes to its diverse biological activities. This article provides an in-depth review of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C18H15Cl2F2N5O2

- Molecular Weight : 400.34 g/mol

- CAS Number : 179552-73-9

This compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. Research indicates that it can effectively inhibit several kinases involved in cancer progression, making it a candidate for cancer therapy. The compound's structural features facilitate strong interactions with specific biological targets, enhancing its efficacy.

Biological Activity Overview

The biological activity of this compound includes:

-

Anticancer Activity :

- In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- It induces apoptosis in tumor cells by disrupting critical signaling pathways.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound has potential antimicrobial activity against a range of bacterial strains.

-

Enzyme Inhibition :

- It acts as an inhibitor for several enzymes involved in metabolic processes, which may contribute to its therapeutic effects.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that this compound exhibited a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Caspase activation |

| PC3 (Prostate) | 6.8 | Inhibition of PI3K/Akt pathway |

Case Study 2: Antimicrobial Activity

In vitro assays revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structural Comparison with Related Compounds

The biological efficacy of this compound is enhanced compared to structurally similar compounds due to its dual substitution on the quinazoline core. Here is a comparison table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Nitroquinazoline-4,7-diamine | Contains nitro group and diamine structure | Lacks halogen substitutions |

| N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | Single phenyl substitution | Less complex than the target compound |

| N-(2-Chloro-5-fluorophenyl)-6-nitroquinazolin-4-amine | Different halogen pattern | Varies in biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.